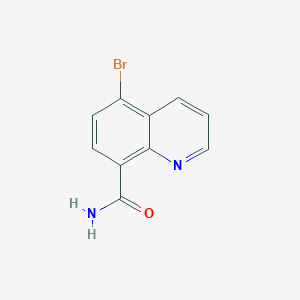

5-Bromoquinoline-8-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Bromoquinoline-8-carboxamide: is a chemical compound with the molecular formula C10H7BrN2O and a molecular weight of 251.083 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of quinoline derivatives, including 5-Bromoquinoline-8-carboxamide, often involves classical methodologies such as the Gould–Jacobs, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach reactions . These methods are frequently modified to improve efficiency and reduce environmental impact. For instance, the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols have been explored .

Industrial Production Methods: Industrial production of quinoline derivatives typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of copper salts and D-glucose in aqueous ethanol as a green solvent, with proline as a ligand and proton source, is one example of an eco-friendly approach to synthesizing these compounds .

Analyse Des Réactions Chimiques

Types of Reactions: 5-Bromoquinoline-8-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as or can be used.

Reduction: Reducing agents like or are typically employed.

Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives .

Applications De Recherche Scientifique

Chemistry: 5-Bromoquinoline-8-carboxamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology: In biological research, this compound is used to study the interactions of quinoline derivatives with biological targets. It serves as a model compound for understanding the behavior of similar molecules in biological systems .

Medicine: Its structure-activity relationship (SAR) studies help identify promising candidates for drug development .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it a valuable component in various industrial processes.

Mécanisme D'action

The mechanism of action of 5-Bromoquinoline-8-carboxamide involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to interact with enzymes, receptors, and nucleic acids , influencing various biological processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparaison Avec Des Composés Similaires

- 8-Quinolinecarboxamide

- 5,7-Dibromo-8-hydroxyquinoline

- 5-Bromo-8-quinolinecarboxamide

Comparison: Compared to other similar compounds, 5-Bromoquinoline-8-carboxamide is unique due to its specific bromine substitution at the 5-position and the carboxamide group at the 8-position . These structural features confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Activité Biologique

5-Bromoquinoline-8-carboxamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

- Molecular Formula : C10H7BrN2O

- Molecular Weight : 249.08 g/mol

- CAS Number : 1823338-54-0

Biological Activity Overview

This compound exhibits various biological activities, including:

- Antimicrobial Activity : It has shown effectiveness against several bacterial strains.

- Anticancer Potential : The compound has been investigated for its ability to inhibit cancer cell proliferation.

- Antimalarial Properties : Similar to other quinoline derivatives, it may possess activity against malaria parasites.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound interacts with specific enzymes, potentially inhibiting their activity and altering metabolic pathways. For instance, it may inhibit enzymes involved in the tricarboxylic acid cycle, affecting energy metabolism and cellular respiration.

- Cell Signaling Modulation : It influences cell signaling pathways that regulate cell growth, apoptosis, and differentiation. Research indicates that it can modulate gene expression related to these processes.

- Transport Mechanisms : The compound's distribution within cells is facilitated by interactions with transport proteins, which may affect its localization and biological efficacy.

Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.125 |

| Escherichia coli | 0.250 |

| Pseudomonas aeruginosa | 0.500 |

These results indicate that this compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria.

Anticancer Activity

In vitro studies on cancer cell lines have shown that this compound can inhibit cell proliferation. For example:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical) | 15 |

| MDA-MB-231 (breast) | 20 |

These findings suggest a potential role for the compound in cancer therapy, warranting further investigation into its mechanisms and efficacy in vivo.

Case Studies

- Antimalarial Efficacy : A recent study explored the antimalarial properties of quinoline derivatives, including this compound. The compound demonstrated promising activity against Plasmodium falciparum, with IC50 values comparable to established antimalarial drugs .

- Toxicological Assessment : Toxicity studies revealed that at higher concentrations, the compound could induce cytotoxic effects in non-cancerous cell lines. This highlights the importance of dosage optimization in therapeutic applications .

Propriétés

IUPAC Name |

5-bromoquinoline-8-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O/c11-8-4-3-7(10(12)14)9-6(8)2-1-5-13-9/h1-5H,(H2,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJOBAKUSXSCERU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)C(=O)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.